20(S)-Hydroxy Prednisolone 20(S)-Hydroxy Prednisolone 20alpha-dihydroprednisolone is a 21-hydroxy steroid.
Brand Name: Vulcanchem
CAS No.: 2299-46-9
VCID: VC21337093
InChI: InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
SMILES: CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol

20(S)-Hydroxy Prednisolone

CAS No.: 2299-46-9

Cat. No.: VC21337093

Molecular Formula: C21H30O5

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

20(S)-Hydroxy Prednisolone - 2299-46-9

Specification

CAS No. 2299-46-9
Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
IUPAC Name (8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
Standard InChI Key LCOVYWIXMAJCDS-FJWDNACWSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
SMILES CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O
Canonical SMILES CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O

Introduction

Chemical Structure and Properties

20(S)-Hydroxy Prednisolone is a modified glucocorticoid with the molecular formula C₂₁H₃₀O₅ and a molecular weight of 362.46 g/mol . The compound features four hydroxyl groups located at positions 11, 17, 20, and 21, with the 20-hydroxyl group being the distinguishing feature compared to its parent compound prednisolone.

Structural Identifiers

The compound is characterized by several standardized chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 20(S)-Hydroxy Prednisolone

ParameterInformation
CAS Number2299-46-9
Molecular FormulaC₂₁H₃₀O₅
Molecular Weight362.46 g/mol
IUPAC Name(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
SMILESC[C@]12CC@H[C@H]3C@@H[C@@H]1CC[C@]2(O)C@@HCO

Physical Properties

20(S)-Hydroxy Prednisolone appears as a white amorphous solid . While specific solubility data is limited in the available literature, it shares similar physicochemical properties with other hydroxylated steroids, featuring multiple polar hydroxyl groups that enhance water solubility compared to less hydroxylated steroids.

Stereochemistry and Configuration

The stereochemistry at the C20 position of 20-hydroxy prednisolone has been a subject of significant research interest. Although previously obtained through microbial transformation, early research failed to conclusively establish the C20 stereochemistry .

Determination of Absolute Configuration

Researchers have employed computational methods including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6–31+G(d,p) level of theory in both gas and solvent phases to determine the absolute configuration . The absolute configuration at C20 was eventually assigned by comparing experimental and calculated electronic circular dichroism spectra and ³J H-H chemical coupling constants.

The coupling constant analysis proved particularly valuable in distinguishing between the possible configurations:

  • The 20S configuration produces experimental values of 3 and 8.5–9 Hz

  • The 20R configuration yields significantly smaller values of approximately 1 and 2 Hz (absolute values)

Biosynthesis and Metabolism

Microbial Biotransformation

One of the most documented routes for obtaining 20(S)-Hydroxy Prednisolone is through microbial biotransformation of prednisolone. The marine endophytic fungus Penicillium lapidosum, isolated from marine algae, has demonstrated the ability to stereoselectively reduce prednisolone to 20β-hydroxyprednisolone .

This biotransformation represents a selective reduction of the C20 ketone group in prednisolone to a β-oriented hydroxyl group. The process occurs with high stereoselectivity, indicating the enzyme systems in P. lapidosum possess a specific orientation for substrate binding and product release.

Metabolic Pathway

In human metabolism, prednisolone undergoes various biotransformation pathways. The metabolic pathways of prednisolone include:

  • Reversible metabolism to prednisone

  • Further metabolism to various hydroxylated derivatives including:

    • 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII)

    • 20α-dihydro-prednisone (M-V)

    • 6β-hydroxy-prednisone (M-XII)

    • 6α-hydroxy-prednisone (M-XIII)

    • 20β-dihydro-prednisone (M-IV)

20(S)-Hydroxy Prednisolone is specifically formed through the reduction of the C20 ketone group of prednisolone, producing a metabolite with altered physicochemical properties and potentially modified biological activity.

Analytical Methods for Identification

Spectroscopic Characterization

The structural elucidation of 20(S)-Hydroxy Prednisolone has been accomplished using various spectroscopic techniques:

Table 2: Spectroscopic Data for 20(S)-Hydroxy Prednisolone

Analytical MethodKey Observations
ESI-ToF-MSIon peak at m/z 362.2134 [M]+ (calculated 362.2143)
¹H-NMRAdditional resonance of H₂O appearing at δ 3.80 compared to prednisolone
¹³C-NMRSignal at δ 75.02 ascribed to the newly formed hydroxymethine group (vs. prednisolone's C=O at δ 216.21)
IRCharacteristic peaks at 3461, 2930, 1716, 1658 and 1615 cm⁻¹
EI-MSm/z (rel. int.%) 362 (M+, 6) 346 (11), 344 ([M-H₂O]+, 30), and other fragment ions

Chromatographic Analysis

Purification and analysis of 20(S)-Hydroxy Prednisolone has been performed using high-performance liquid chromatography (HPLC). Semi-preparative HPLC separation parameters include:

  • Mobile phase: water and acetonitrile (40:60)

  • Flow rate: 5 mL/min

  • Column temperature: 36°C

  • Detection wavelength: 220 nm

  • Retention time: 9.58 minutes

Relationship to Prednisolone

20(S)-Hydroxy Prednisolone is structurally related to prednisolone, differing only in the reduction of the C20 ketone to a hydroxyl group. Prednisolone (C₂₁H₂₈O₅) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties .

Metabolic Relationship

20(S)-Hydroxy Prednisolone is specifically identified as a metabolite of prednisolone . Prednisolone itself is derived from prednisone, requiring hepatic activation to convert to its active form, prednisolone . The further metabolism of prednisolone to 20(S)-Hydroxy Prednisolone represents an additional step in the biotransformation pathway.

Research Applications

While specific research on 20(S)-Hydroxy Prednisolone is somewhat limited compared to its parent compound, several applications and considerations can be identified:

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